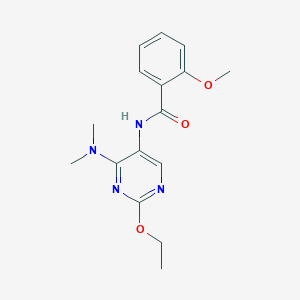

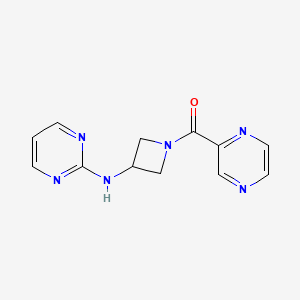

![molecular formula C6H6Cl2N4 B2969829 6-氯-1H-咪唑并[4,5-b]吡啶-2-胺;盐酸盐 CAS No. 2418722-93-5](/img/structure/B2969829.png)

6-氯-1H-咪唑并[4,5-b]吡啶-2-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A specific synthesis method for a similar compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The reaction of the resulting compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers .Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . The structures of synthesized compounds can be elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .科学研究应用

腐蚀抑制

咪唑并[4,5-b]吡啶衍生物在酸性环境中对低碳钢腐蚀表现出显着的抑制性能。它们的高抑制效率归因于它们作为混合型抑制剂的能力,它们通过吸附来保护金属表面,这一点得到了各种分析技术的支持,包括动电位极化、电化学阻抗谱和计算方法(Saady 等人,2021)。

合成化学

研究表明,合成咪唑并[4,5-b]吡啶及其衍生物的有效方法,它们对于构建用于药物发现的不同化学库很有价值。固相合成技术允许生产三取代衍生物,提供了一种生成具有潜在治疗应用的化合物的通用方法(Lemrová 等人,2014)。此外,使用绿色化学原理合成咪唑并[4,5-b]吡啶支架的进展突显了向更可持续和环保的合成路线迈进(Padmaja 等人,2018)。

生物学应用

咪唑并[4,5-b]吡啶支架被认为是“药物偏见”,因为它们在药物化学中有着广泛的应用,包括作为抗癌、抗分枝杆菌和抗利什曼原虫剂等。这种支架在结构修饰方面的多功能性允许探索新的治疗剂,并突出了其在药物发现中的潜力(Deep 等人,2016)。

材料科学

在材料科学中,咪唑并[4,5-b]吡啶衍生物已被探索作为汞离子检测的有效荧光探针。这些探针的开发证明了这些化合物在环境监测和安全方面的潜力,展示了它们在生物医学应用之外的用处(Shao 等人,2011)。

抗糖尿病和抗氧化活性

合成的 6-氯-2-芳基-1H-咪唑并[4,5-b]吡啶衍生物已显示出有希望的抗糖尿病、抗氧化和 β-葡萄糖醛酸酶抑制活性。这些活性以及分子对接研究表明它们作为治疗糖尿病和氧化应激相关疾病的治疗剂的潜力(Taha 等人,2016)。

安全和危害

作用机制

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence various cellular pathways .

Pharmacokinetics

Imidazo[4,5-b]pyridine derivatives are known to have various pharmacokinetic properties .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have various biological activities .

Action Environment

Environmental factors can influence the action of many chemical compounds .

生化分析

Biochemical Properties

It is known that imidazopyridines, the class of compounds to which it belongs, are promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties .

Cellular Effects

Some imidazopyridines have shown significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazopyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride at different dosages in animal models have not been reported yet. It is known that the effects of imidazopyridines can vary with different dosages in animal models .

Metabolic Pathways

It is known that imidazopyridines can interact with various enzymes or cofactors .

Transport and Distribution

It is known that imidazopyridines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that imidazopyridines can be directed to specific compartments or organelles .

属性

IUPAC Name |

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPCUDAEIYIQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

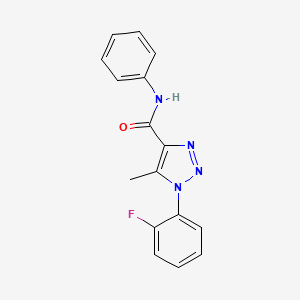

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

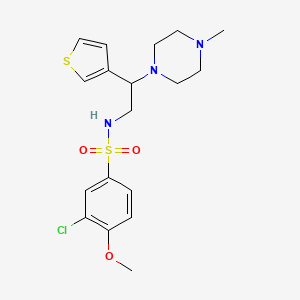

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)

![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)

![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)